molecular formula C15H15NO B8540854 N-ethyl 3-phenylbenzamide

N-ethyl 3-phenylbenzamide

Numéro de catalogue: B8540854
Poids moléculaire: 225.28 g/mol
Clé InChI: NCIMNAPCRPRDNT-UHFFFAOYSA-N
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Description

N-Ethyl 3-phenylbenzamide (C₁₅H₁₅NO) is a benzamide derivative characterized by a benzene ring substituted with a phenyl group at the 3-position and an ethyl group attached to the amide nitrogen. Benzamides are widely studied for their roles in medicinal chemistry, agrochemicals, and material science due to their tunable electronic and steric properties .

Propriétés

Formule moléculaire

C15H15NO

Poids moléculaire

225.28 g/mol

Nom IUPAC

N-ethyl-3-phenylbenzamide

InChI

InChI=1S/C15H15NO/c1-2-16-15(17)14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,16,17)

Clé InChI

NCIMNAPCRPRDNT-UHFFFAOYSA-N

SMILES canonique

CCNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Substituent Effects on the Amide Nitrogen

The N-ethyl group in N-ethyl 3-phenylbenzamide can be compared to other N-substituents in analogous compounds:

  • N-Phenyl vs. N-Alkyl: In 3-chloro-N-phenylbenzamide (C₁₃H₁₀ClNO), the N-phenyl group contributes to a planar amide conformation due to resonance stabilization, as evidenced by its monoclinic crystal structure (space group P2₁/c) . In contrast, N-alkyl groups (e.g., N-ethyl in benzimidazole derivatives) increase hydrophobicity. For example, N-ethyl benzimidazole analogs exhibit ClogP values of ~1.61, enhancing cell permeability compared to N-methyl derivatives (ClogP = 1.00) .
  • Biological Selectivity : In protein arginine deiminase (PAD) inhibitors, N-ethyl substituents on benzimidazoles improve selectivity over PAD4 (32-fold) compared to N-methyl groups (15-fold), suggesting that bulkier alkyl groups may better occupy hydrophobic binding pockets .

Substituent Effects on the Benzene Ring

The 3-phenyl substituent in N-ethyl 3-phenylbenzamide can be contrasted with other aromatic or functional group substitutions:

  • 3-Methyl vs. 3-Phenyl: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (C₁₂H₁₇NO₂) features a methyl group at the 3-position, which reduces steric hindrance compared to a phenyl group.
  • 3-Chloro vs.

Key Research Findings

  • Hydrophobicity and Bioavailability : N-ethyl groups enhance ClogP by ~0.6 units compared to N-methyl, improving membrane permeability .
  • Steric Effects : Bulky 3-phenyl substituents may hinder catalytic interactions in metal-mediated reactions compared to smaller groups (e.g., 3-methyl) .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) at the 3-position increase electrophilicity, whereas phenyl groups provide resonance stabilization .

Q & A

Q. What are the established synthetic routes for N-ethyl 3-phenylbenzamide, and how can reaction yields be optimized?

N-ethyl 3-phenylbenzamide can be synthesized via amidation reactions between 3-phenylbenzoic acid derivatives and ethylamine. A common approach involves activating the carboxylic acid group using coupling agents like EDCI/HOBt or converting it to an acyl chloride intermediate. Reaction optimization requires controlling stoichiometry, solvent polarity (e.g., dichloromethane or THF), and temperature (typically 0–25°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves yield .

Q. Which spectroscopic techniques are critical for characterizing N-ethyl 3-phenylbenzamide?

  • NMR : 1^1H and 13^13C NMR confirm the ethylamide group (e.g., δ ~1.2 ppm for CH3_3, δ ~3.4 ppm for CH2_2 in 1^1H NMR) and aromatic substitution patterns.
  • IR : Stretching bands at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N-H) validate the amide bond.
  • Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.
  • HPLC-UV : Monitors degradation products over time in solutions (e.g., DMSO, ethanol) under light/dark conditions.
  • Moisture Sensitivity Tests : Karl Fischer titration quantifies hygroscopicity .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in N-ethyl 3-phenylbenzamide?

Single-crystal X-ray diffraction is the gold standard. Key steps:

  • Grow high-quality crystals using vapor diffusion (e.g., ethanol/water mixtures).
  • Refine data with SHELXL (for small molecules) to model bond lengths, angles, and torsional parameters.
  • Validate hydrogen-bonding networks (e.g., amide N-H···O interactions) to confirm packing stability .

Q. How can contradictory biological activity data be reconciled across studies?

Contradictions often arise from assay conditions. Mitigation strategies include:

  • Standardizing cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).
  • Replicating dose-response curves (IC50_{50} values) with orthogonal assays (e.g., fluorescence-based vs. luminescence).
  • Applying statistical rigor (e.g., ANOVA with post-hoc tests) to minimize false positives .

Q. What computational methods predict structure-activity relationships (SAR) for N-ethyl 3-phenylbenzamide derivatives?

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases, GPCRs).
  • QSAR Models : Train on datasets with varying substituents (e.g., halogen, nitro groups) to correlate electronic/steric properties with bioactivity.
  • MD Simulations : Analyze ligand-protein stability over 50–100 ns trajectories (AMBER or GROMACS) .

Q. Which metabolomics approaches identify in vitro metabolites of N-ethyl 3-phenylbenzamide?

  • Phase I Metabolism : Incubate with liver microsomes (human/rat) and NADPH.
  • LC-HRMS/MS : Detect hydroxylated or demethylated metabolites using C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid).
  • Data Mining : Screen for predicted metabolites (e.g., M+H+^+ ions) in biological extracts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic vs. computational bond-length predictions?

  • Compare experimental (X-ray) bond lengths with DFT-optimized structures (B3LYP/6-31G* basis set).
  • Assess thermal ellipsoids in crystallographic data for positional disorder.
  • Reconcile outliers using multi-conformational models or high-pressure crystallization .

Q. What strategies validate conflicting solubility data across solvent systems?

  • Hansen Solubility Parameters : Calculate dispersion (δd_d), polarity (δp_p), and hydrogen-bonding (δh_h) contributions.
  • Phase Diagrams : Construct ternary plots (e.g., water/ethanol/ethyl acetate) to identify co-solvency effects.
  • Replicate measurements with dynamic light scattering (DLS) to detect aggregation .

Methodological Resources

  • Synthesis & Crystallography : Refer to Gowda et al. (2003) for analogous amide syntheses and SHELX refinement protocols .
  • Metabolite Identification : Follow Krotulski et al. (2020) for LC-HRMS/MS workflows .
  • SAR Modeling : Consult PubChem datasets for related benzamide derivatives .

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